2-(Prop-2-yn-1-yloxy)benzoic acid
Overview
Description
2-(Prop-2-yn-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H8O3 It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-hydroxybenzoic acid in acetone or DMF.
- Add potassium carbonate to the solution.
- Introduce propargyl bromide dropwise while maintaining reflux conditions.
- Continue refluxing for several hours until the reaction is complete.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be incorporated into chemical probes for studying biological systems.
Biology: Utilized in the development of photoaffinity labels and cross-linking reagents for identifying protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yloxy)benzoic acid involves its ability to form covalent bonds with biological targets. The alkyne group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. This compound can be used to label proteins, nucleic acids, and other biomolecules, facilitating the study of their functions and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
2-(Prop-2-yn-1-yloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yloxy group allows for versatile chemical modifications and applications in various research fields. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and molecular labeling.
Properties
IUPAC Name |
2-prop-2-ynoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSHQLNZKYWYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376931 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55582-31-5 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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